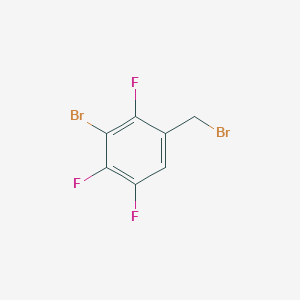

3-Bromo-2,4,5-trifluorobenzyl bromide

Beschreibung

Foundational Role of Fluorine and Bromine Substituents in Aromatic Frameworks

Fluorine and bromine are two halogens that play distinct and crucial roles when substituted onto aromatic rings. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This can alter the acidity of nearby protons, modulate the pKa of the molecule, and influence its binding affinity in biological systems. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of drug candidates.

Bromine, while also electronegative, is larger and more polarizable. The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) bond, making it a versatile synthetic handle. It is an excellent leaving group in nucleophilic substitution reactions and is a key participant in a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both fluorine and bromine on a benzene (B151609) ring thus creates a multifunctional scaffold with orthogonal reactivity.

Overview of Benzyl (B1604629) Bromides as Strategic Building Blocks in Organic Synthesis

The benzyl bromide moiety, -CH₂Br, is a highly valuable functional group in organic synthesis. It is a potent electrophile, readily participating in nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward introduction of a benzylic group into a target molecule.

The utility of benzyl bromides extends beyond simple substitution. They serve as precursors for the synthesis of aldehydes, ketones, and other functional groups. sigmaaldrich.com Moreover, they are employed as building blocks for constructing biologically active molecules and as precursors in transition metal-promoted cross-coupling reactions and photoinduced transformations. sigmaaldrich.com The process of converting a toluene (B28343) derivative to a benzyl bromide is typically achieved through free-radical bromination using reagents like N-Bromosuccinimide (NBS) under UV irradiation or with chemical initiators. A patent for the synthesis of 2-fluoro-4-bromobenzyl bromide describes a similar method involving the optical bromination of the corresponding toluene. google.com

Academic and Research Significance of 3-Bromo-2,4,5-trifluorobenzyl Bromide within Fluorinated Aromatic Chemistry

While specific research dedicated exclusively to this compound is not widely available in peer-reviewed literature, its significance can be inferred from its molecular architecture. The compound features a densely functionalized aromatic ring with four halogen substituents and a reactive benzylic bromide.

This specific substitution pattern—three fluorine atoms and one bromine atom on the ring—creates a highly electron-deficient aromatic system. The benzylic bromide group provides a reactive site for nucleophilic attack, enabling its use as an intermediate to introduce the 3-bromo-2,4,5-trifluorobenzyl moiety into larger, more complex structures. Its isomers, such as 2,4,5-trifluorobenzyl bromide and 3,4,5-trifluorobenzyl bromide, are commercially available and used in the synthesis of agrochemicals and pharmaceuticals. sigmaaldrich.comchemicalbook.com It is logical to conclude that this compound serves a similar role as a specialized building block for creating highly fluorinated compounds with potential applications in medicinal chemistry and materials science.

The synthesis of this compound would likely proceed via the benzylic bromination of the precursor, 3-Bromo-2,4,5-trifluorotoluene. The preparation of this precursor itself would involve multi-step synthesis, likely starting from a more common trifluoroaniline or trifluorobenzene derivative.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively documented. The properties listed below are calculated or inferred based on its structure and comparison with known isomers.

| Property | Value |

| Molecular Formula | C₇H₃Br₂F₃ |

| Molecular Weight | 303.90 g/mol |

| IUPAC Name | 1-Bromo-2-(bromomethyl)-3,4,5-trifluorobenzene |

| CAS Number | Not assigned |

| Physical State | Expected to be a liquid or low-melting solid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Probable Synthetic Route

The most direct method for the preparation of this compound is the radical bromination of the corresponding toluene precursor.

| Reaction | Reagents and Conditions |

| Benzylic Bromination | 3-Bromo-2,4,5-trifluorotoluene with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux or UV irradiation. |

This standard method for benzylic bromination is widely used for analogous compounds and is anticipated to be effective for this specific transformation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-1-(bromomethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-2-3-1-4(10)7(12)5(9)6(3)11/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRFYOQQRJZFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232996 | |

| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260903-09-0 | |

| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260903-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 3-bromo-1-(bromomethyl)-2,4,5-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Principles of 3 Bromo 2,4,5 Trifluorobenzyl Bromide

Nucleophilic Substitution Reactivity

The primary reaction pathway for 3-Bromo-2,4,5-trifluorobenzyl bromide is nucleophilic substitution at the benzylic carbon, where the bromide ion serves as the leaving group. The nature and rate of this substitution are heavily influenced by the electronic properties of the substituted phenyl ring.

Benzyl (B1604629) halides such as benzyl bromide can react via both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. study.combrainly.com The SN2 pathway is favored for primary alkyl halides, which applies to the benzylic carbon of this compound. libretexts.org Alternatively, the SN1 pathway proceeds through a carbocation intermediate; benzyl bromide can form a resonance-stabilized benzyl cation, making this route possible under certain conditions. study.combrainly.comquora.com

In the case of this compound, the aromatic ring is substituted with three fluorine atoms and one bromine atom. These halogens exert a powerful electron-withdrawing inductive effect (-I effect). quora.com While fluorine can also have a weak resonance-donating effect (+R), the inductive effect is generally dominant for halogens. researchgate.net This strong net electron withdrawal from the ring destabilizes the formation of a positive charge at the benzylic position. Consequently, the formation of a benzyl carbocation is significantly hindered, making the SN1 pathway less favorable compared to that of unsubstituted benzyl bromide.

Conversely, the strong inductive effect increases the partial positive charge (electrophilicity) of the benzylic carbon atom. This heightened electrophilicity makes the carbon center more susceptible to attack by nucleophiles. Therefore, this compound is expected to react predominantly through the SN2 mechanism, which involves a direct backside attack by the nucleophile on the electrophilic carbon. libretexts.orgchemguide.co.uk

Interactive Table: Mechanistic Factors

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Predominant Mechanism |

|---|---|---|---|

| Substrate Structure (Primary Benzylic) | Possible due to resonance stabilization | Favored due to low steric hindrance | SN2 |

| Electronic Effects (-I from F, Br) | Disfavored (Carbocation destabilized) | Favored (Benzylic carbon is more electrophilic) |

A practical application of the SN2 reactivity of this compound is the synthesis of benzyl ethers via the Williamson ether synthesis. masterorganicchemistry.com This reaction is a classic method for preparing ethers and proceeds via an SN2 mechanism, making it well-suited for primary halides like the target compound. masterorganicchemistry.comorganic-chemistry.org

The synthesis involves two main steps. First, an alcohol is deprotonated by a base to form a more potent nucleophile, the alkoxide. youtube.comias.ac.in Common bases for this step include sodium hydride (NaH) or milder bases like silver(I) oxide (Ag₂O) for more selective reactions. organic-chemistry.org Second, the resulting alkoxide attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the corresponding 3-bromo-2,4,5-trifluorobenzyl ether. ias.ac.in The reaction is typically carried out in a suitable aprotic solvent.

Interactive Table: Williamson Ether Synthesis Example

| Alcohol (R-OH) | Base | Solvent | Product |

|---|---|---|---|

| Ethanol (CH₃CH₂OH) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-(ethoxymethyl)-3-bromo-2,4,5-trifluorobenzene |

| Phenol (C₆H₅OH) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 1-bromo-2,4,5-trifluoro-3-(phenoxymethyl)benzene |

| tert-Butanol ((CH₃)₃COH) | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 1-bromo-3-(tert-butoxymethyl)-2,4,5-trifluorobenzene |

Carbon-Carbon Bond Formation Pathways

Beyond nucleophilic substitution with heteroatoms, the benzylic bromide functionality is a key site for various carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a prominent example. libretexts.orgwikipedia.org In this compound, there are two potential reaction sites: the sp³-hybridized benzylic C-Br bond and the sp²-hybridized aryl C-Br bond. The oxidative addition of the C-Br bond to the palladium(0) catalyst is the first step of the catalytic cycle. This step is significantly faster for alkyl halides than for aryl halides.

Consequently, this compound selectively undergoes cross-coupling at the more reactive benzylic position, leaving the aromatic bromine atom untouched. The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org This selective reactivity allows for the synthesis of various aryl- and vinyl-substituted alkynes.

Grignard reagents are highly reactive organomagnesium halides that are invaluable for creating new carbon-carbon bonds. sigmaaldrich.com They are formed by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.org Similar to cross-coupling reactions, the formation of a Grignard reagent is much more facile at the benzylic C-Br bond than at the less reactive aryl C-Br bond.

Thus, treating this compound with magnesium turnings in dry diethyl ether or tetrahydrofuran (THF) yields the corresponding Grignard reagent, 3-bromo-2,4,5-trifluorobenzylmagnesium bromide, while the aryl bromide remains intact. libretexts.org This Grignard reagent is a potent nucleophile and a strong base.

A common application is the carboxylation reaction, where the Grignard reagent is treated with carbon dioxide (often as dry ice or bubbled gas) to form a carboxylate salt. libretexts.org Subsequent acidification with a dilute acid protonates the carboxylate to yield the corresponding carboxylic acid, in this case, 2-(3-bromo-2,4,5-trifluorophenyl)acetic acid. google.com

Phosphonium Ylide Chemistry (Wittig Reaction)

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orglibretexts.org The process begins with the preparation of a phosphonium salt, which is achieved through the reaction of this compound with a phosphine, typically triphenylphosphine. This is an SN2 reaction where the phosphine acts as the nucleophile.

The resulting 3-bromo-2,4,5-trifluorobenzyl(triphenyl)phosphonium bromide salt is then deprotonated at the benzylic carbon using a strong base, such as n-butyllithium or sodium hydride, to generate a phosphonium ylide. umass.edu This ylide, also known as a Wittig reagent, is a stabilized carbanion that acts as a nucleophile. masterorganicchemistry.com It reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate rapidly decomposes to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion. umass.edumasterorganicchemistry.com

Interactive Table: Wittig Reaction Example

| Step | Reactants | Product/Intermediate |

|---|---|---|

| 1. Salt Formation | This compound + Triphenylphosphine (PPh₃) | (3-Bromo-2,4,5-trifluorobenzyl)triphenylphosphonium bromide |

| 2. Ylide Formation | Phosphonium salt + n-Butyllithium (n-BuLi) | (3-Bromo-2,4,5-trifluorobenzyl)triphenylphosphorane (Ylide) |

| 3. Olefination | Ylide + Benzaldehyde (C₆H₅CHO) | 1-Bromo-3-(2-phenylethenyl)-2,4,5-trifluorobenzene + Triphenylphosphine oxide |

Reactions with Difluorocarbene Intermediates

Difluorocarbene (:CF₂) is a highly reactive intermediate used for the synthesis of gem-difluorinated compounds. cas.cn While this compound is not a precursor for difluorocarbene, it can serve as a substrate in reactions where difluorocarbene is generated from other sources.

Recent methodologies have been developed for palladium-catalyzed coupling reactions involving difluorocarbene. chinesechemsoc.org In a plausible mechanism, the reaction initiates with the oxidative addition of this compound to a palladium(0) complex. chinesechemsoc.org The resulting palladium(II) species can then interact with a difluorocarbene precursor (such as chlorodifluoroacetate salts) to form a key [PdII]=CF₂ intermediate. This intermediate can undergo migratory insertion, ultimately leading to the formation of gem-difluoroalkenes. chinesechemsoc.org This represents an advanced method for incorporating a difluoromethylene group into organic molecules starting from a benzyl halide.

Electrophilic and Radical Cascade Reactions

Cascade reactions, which involve a series of intramolecular and/or intermolecular transformations in a single synthetic operation, offer an efficient and atom-economical approach to the construction of complex molecular architectures. This compound serves as a valuable precursor in such sequences, primarily due to the ease with which the benzylic bromide can be converted into a reactive radical species.

Nickel-Catalyzed Fluorosulfonylation Reactions

Recent advancements in transition-metal catalysis have enabled the development of novel methods for the introduction of the sulfonyl fluoride moiety (-SO₂F), a functional group of increasing importance in medicinal chemistry and chemical biology. One such method is the nickel-catalyzed direct fluorosulfonylation of organic bromides. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism for benzyl bromides provides a strong framework for understanding its potential reactivity.

An efficient nickel-catalyzed direct fluorosulfonylation of benzyl bromides has been developed using sodium dithionite (Na₂S₂O₄) as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source nih.gov. This reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups nih.gov. The proposed catalytic cycle likely involves the oxidative addition of the benzyl bromide to a low-valent nickel species, followed by the insertion of sulfur dioxide and subsequent fluorination.

For this compound, the presence of multiple electron-withdrawing fluorine atoms on the aromatic ring is expected to influence the rate of oxidative addition to the nickel center. This electronic effect, coupled with the inherent reactivity of the benzylic C-Br bond, would likely make it a suitable substrate for this transformation, leading to the formation of 3-bromo-2,4,5-trifluorobenzyl sulfonyl fluoride.

Table 1: General Conditions for Nickel-Catalyzed Fluorosulfonylation of Benzyl Bromides

| Parameter | Condition |

| Catalyst | Nickel(II) salt (e.g., NiCl₂) |

| Ligand | Bipyridine or related N-ligands |

| SO₂ Source | Sodium dithionite (Na₂S₂O₄) |

| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) |

| Solvent | Aprotic polar solvent (e.g., DMF, DMAc) |

| Temperature | Room temperature to moderate heating |

This table represents typical conditions for the reaction with general benzyl bromides and serves as a likely starting point for the specific reaction with this compound.

Single-Electron Transfer (SET) Processes in Radical Chemistry

Single-electron transfer (SET) is a fundamental process in radical chemistry, initiating a wide array of chemical transformations. In the context of this compound, SET from a suitable reductant (photocatalyst, metal, or organic donor) to the benzylic bromide bond can lead to its homolytic cleavage, generating a 3-bromo-2,4,5-trifluorobenzyl radical and a bromide anion. This radical intermediate is the key species that can then participate in various cascade reactions.

The feasibility of SET is governed by the reduction potential of the benzyl bromide. The presence of three electron-withdrawing fluorine atoms on the aromatic ring of this compound is expected to lower its reduction potential, making the SET process more favorable compared to non-fluorinated benzyl bromides. This enhanced susceptibility to reduction facilitates the generation of the corresponding benzyl radical under milder conditions.

Once formed, the 3-bromo-2,4,5-trifluorobenzyl radical can engage in a variety of subsequent reactions, such as addition to unsaturated systems (alkenes, alkynes), hydrogen atom abstraction, or coupling reactions. These processes can be designed to proceed in a cascade fashion, allowing for the rapid construction of molecular complexity from a simple starting material.

Atom Transfer Radical Addition (ATRA) Chemistry

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In a typical ATRA reaction, a radical is generated from an initiator, adds to an unsaturated compound, and the resulting radical then abstracts an atom (often a halogen) from a donor molecule to propagate the radical chain.

This compound can participate in ATRA reactions both as a precursor to the benzylic radical and potentially as an atom transfer agent itself. For instance, a photoinduced ATRA process can be employed for the difunctionalization of styrenes to generate fluorinated benzyl bromides nih.gov. In a plausible mechanism, a photocatalyst initiates the formation of a radical which then adds to the styrene. The resulting benzylic radical can then abstract a bromine atom from another molecule of this compound, propagating the radical chain and forming the desired product.

The general mechanism for a photoinduced ATRA involving an α-bromo-α-fluorocarbonyl is illustrative of the process. The photoexcited catalyst reduces the carbonyl compound to generate a radical, which then adds to a styrene. The subsequent benzylic radical undergoes a halogen-atom transfer with the starting carbonyl compound to yield the final product and regenerate the initial radical nih.gov. A similar mechanistic pathway can be envisioned for reactions involving this compound.

Table 2: Key Steps in a Generic Photoinduced ATRA Reaction

| Step | Description |

| Initiation | A photocatalyst, upon light absorption, generates a radical from a precursor molecule. |

| Propagation 1 | The generated radical adds to an unsaturated bond (e.g., an alkene). |

| Propagation 2 | The newly formed radical abstracts a halogen atom from a donor molecule (e.g., this compound), forming the product and regenerating the initial radical. |

| Termination | Radicals combine to terminate the chain reaction. |

Influence of Fluoro and Bromo Substituents on Chemical Reactivity and Regioselectivity

The chemical behavior of this compound is profoundly shaped by the electronic and steric properties of its halogen substituents.

The three fluorine atoms on the benzene (B151609) ring exert a strong electron-withdrawing effect through both induction and resonance. This has several important consequences:

Increased Electrophilicity of the Benzylic Carbon: The electron-withdrawing nature of the fluoro groups enhances the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack in Sₙ2 reactions.

Modified Redox Properties: As mentioned earlier, the electron-withdrawing fluorine atoms lower the reduction potential of the molecule, facilitating SET processes.

The bromine atom at the benzylic position is a good leaving group, which is essential for many of the reactions discussed. Its relatively weak bond to the benzylic carbon allows for facile homolytic cleavage to form the benzyl radical under radical conditions, or heterolytic cleavage in nucleophilic substitution reactions.

In terms of regioselectivity , the substitution pattern of this compound will direct the outcome of reactions involving the aromatic ring. For electrophilic aromatic substitution, the fluorine and bromine atoms are deactivating and will direct incoming electrophiles to specific positions, although such reactions are less common for this type of substrate which is primed for reactions at the benzylic position. In radical reactions, the primary site of reactivity is the benzylic C-Br bond. However, the electronic nature of the substituted ring can influence the regioselectivity of subsequent addition reactions of the benzyl radical to unsymmetrical unsaturated systems.

Applications in Advanced Organic and Medicinal Synthesis

Function as a Versatile Organic Building Block in Complex Molecule Construction

As a general class, benzyl (B1604629) bromides are powerful alkylating agents. The presence of multiple fluorine atoms and an additional bromine on the aromatic ring of 3-Bromo-2,4,5-trifluorobenzyl bromide would make it a valuable, albeit specialized, building block. It could theoretically be used to introduce a 3-bromo-2,4,5-trifluorobenzyl moiety into a larger, complex molecule. The bromine on the ring could then be used for subsequent chemical modifications, allowing for a stepwise and controlled construction of intricate molecular architectures. Without specific examples, this remains a hypothetical application based on established chemical principles.

Strategic Introduction of Fluorinated Benzyl Moieties into Target Compounds

The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their efficacy. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic pathways. A reagent like this compound would serve as a vehicle for attaching a trifluorobenzyl group to a target scaffold, thereby modifying its pharmacokinetic and pharmacodynamic profile. The specific substitution pattern might be chosen to fine-tune electronic properties or to fit a particular protein's active site, though no published studies confirm such a strategic use for this compound.

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry. Benzyl bromides can be used in the synthesis of nitrogen-containing heterocycles through reactions like the Gabriel synthesis or by N-alkylation of existing heterocyclic rings. It is plausible that this compound could be a precursor for creating novel fluorinated quinolines, indoles, or other heterocyclic systems. However, a review of the scientific literature did not yield any specific instances of its use for this purpose.

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Many modern APIs contain polyfluorinated aromatic rings. For example, certain kinase inhibitors used in oncology incorporate dichlorofluorophenyl or similar moieties. While related structures are key intermediates in the synthesis of various pharmaceuticals, there is no direct evidence in available patents or medicinal chemistry literature linking this compound as an intermediate to any specific, named Active Pharmaceutical Ingredient.

Integration into Agrochemical Development Pathways

Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the inclusion of fluorinated fragments to enhance potency and environmental stability. The synthesis of novel agrochemicals frequently involves halogenated building blocks. While the potential exists, no specific agrochemical development pathways utilizing this compound have been documented in the searched sources.

Utility in the Development of Advanced Materials

Fluorinated polymers and materials often exhibit unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Monomers containing fluorinated aromatic rings can be used to create these advanced materials. The title compound could theoretically be used in the synthesis of such monomers, but there is no available data to support its application in materials science.

Table of Compounds

Derivatization Strategies and Analytical Applications in Chemical Research

Application as a Derivatization Reagent in Analytical Chemistry

Derivatization is a chemical modification technique used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. 3-Bromo-2,4,5-trifluorobenzyl bromide is employed as a derivatization reagent, particularly for enhancing the detectability of analytes in complex matrices.

Alkylation Reactions of Thiol, Amine, and Carboxylic Acid Functional Groups

This compound (Br-TFB) is utilized for the alkylation of various functional groups, including thiols, amines, and carboxylic acids. This reactivity is central to its function as a derivatization agent. In a notable application, a tandem derivatization method using Br-TFB was developed for the analysis of biothiols in human urine. science.gov The strategy involved the alkylation of thiol and amine groups within a protic reaction system, while carboxylic acid groups were alkylated in an aprotic environment. science.gov This differential reactivity based on the solvent system allows for a more controlled and comprehensive analysis of molecules with multiple functional groups.

The general mechanism for these alkylation reactions involves the nucleophilic attack of the heteroatom (sulfur in thiols, nitrogen in amines, or oxygen in carboxylates) on the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a stable, derivatized product.

Table 1: Functional Groups Derivatized by this compound

| Functional Group | General Structure | Derivatization Product |

|---|---|---|

| Thiol | R-SH | R-S-CH₂-C₆HF₃Br |

| Amine | R-NH₂ | R-NH-CH₂-C₆HF₃Br |

Enhancement of Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatization of analytes with this compound significantly enhances their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This enhancement is attributed to several factors inherent to the structure of the derivatizing agent. While specific studies on this compound are limited, the principles are well-documented for structurally similar fluorinated reagents like pentafluorobenzyl bromide (PFB-Br). ebi.ac.ukresearchgate.net

The introduction of the fluorinated benzyl (B1604629) group increases the volatility and thermal stability of polar analytes, making them more amenable to GC analysis. Furthermore, the presence of multiple fluorine atoms, which are highly electronegative, makes the derivatives strongly electron-capturing. chemicalbook.com This property is particularly advantageous for detection methods such as Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry, which can achieve exceptionally low detection limits for derivatized compounds. science.govmdpi.com The resulting PFB derivatives are lipophilic and can be easily extracted into organic solvents like toluene (B28343), concentrating the analyte and making it highly suitable for GC-MS analysis. chemicalbook.com

Table 2: Benefits of Derivatization with Fluorinated Benzyl Bromides for GC-MS

| Benefit | Mechanism |

|---|---|

| Increased Volatility | Masks polar functional groups (e.g., -OH, -NH, -COOH), reducing intermolecular hydrogen bonding. |

| Improved Thermal Stability | Forms stable ether, ester, or thioether linkages that can withstand high temperatures in the GC inlet and column. |

| Enhanced Sensitivity | The polyfluorinated ring is a strong electrophore, leading to high response in electron capture-based detectors (ECD, NCI-MS). |

| Improved Chromatographic Peak Shape | Reduces tailing of polar analytes by minimizing interactions with the stationary phase. |

| Structural Confirmation | The characteristic mass of the derivatizing group and its fragmentation patterns in MS aid in the identification of the original analyte. |

Employment as Protecting Groups in Multi-Step Organic Syntheses

In complex organic syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. fiveable.meresearchgate.net

Facilitation of Enhanced Nuclear Magnetic Resonance (NMR) Resolution in Oligosaccharide Synthesis

The synthesis of oligosaccharides is a challenging field that relies heavily on the strategic use of protecting groups for the numerous hydroxyl functions of monosaccharide units. prepchem.com A significant challenge in the characterization of these complex molecules is the spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the ¹H and ¹³C NMR spectra, where signals from the carbohydrate core can overlap with those of traditional protecting groups like benzyl ethers. science.govprepchem.com

To address this, fluorinated benzyl ethers have been investigated as alternative protecting groups. science.govprepchem.com While research specifically detailing the use of the 3-bromo-2,4,5-trifluorobenzyl group is not widely published, studies on other fluorinated benzyl ethers demonstrate the underlying principle. The introduction of fluorine atoms onto the benzyl protecting group causes a significant upfield shift of the methylene (B1212753) carbon signals in the ¹³C NMR spectrum (typically by 10-20 ppm) compared to non-fluorinated benzyl ethers. prepchem.com This shift moves the signals of the protecting group away from the congested region of the carbohydrate ring carbons, thereby reducing spectral complexity and enhancing resolution. science.govprepchem.com This improved spectral separation is crucial for the unambiguous structural elucidation of complex oligosaccharides.

Advanced Spectroscopic Characterization Techniques and Analytical Protocols

The characterization of this compound and its derivatives relies on a suite of advanced spectroscopic techniques. The structural confirmation and purity of the reagent itself, as well as its reaction products, are typically determined using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy.

While a comprehensive, publicly available spectroscopic dataset for this compound is not readily found, the expected spectral features can be inferred. For instance, the ¹H NMR spectrum would show characteristic signals for the benzylic protons (CH₂) and the aromatic proton. The ¹⁹F NMR would be instrumental in confirming the substitution pattern of the fluorine atoms on the aromatic ring. Mass spectrometry, particularly under electron-capturing conditions, would be highly sensitive and provide key fragmentation patterns for the molecule and its derivatives. mdpi.com Analytical protocols for compounds derivatized with this reagent would typically involve sample extraction, concentration, and subsequent analysis by GC-MS, leveraging the enhanced detection capabilities afforded by the fluorinated tag. science.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentafluorobenzyl bromide |

| Benzyl ether |

| 3-bromo-2,4,5-trifluorobenzamide |

| 2,4,5-Trifluorobenzyl bromide |

| 1-Bromo-2,4,5-trifluorobenzene (B152817) |

| Thiol |

| Amine |

| Carboxylic Acid |

Computational and Theoretical Investigations of 3 Bromo 2,4,5 Trifluorobenzyl Bromide

Mechanistic Elucidation of Reaction Pathways through Computational Methods

Computational chemistry offers a powerful lens through which to view the reaction mechanisms of molecules like 3-Bromo-2,4,5-trifluorobenzyl bromide. The primary reactions of benzyl (B1604629) halides are nucleophilic substitutions, which can proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) pathway. ucalgary.ca The preferred pathway is dictated by factors such as the stability of the carbocation intermediate (for Sₙ1), steric hindrance at the benzylic carbon (for Sₙ2), the nature of the nucleophile, and the solvent.

For this compound, a primary benzylic halide, the Sₙ2 pathway is generally expected. ucalgary.ca However, the substituents on the aromatic ring play a crucial role. The three fluorine atoms and the bromine atom are all electron-withdrawing groups. Computational studies on substituted benzyl bromides have shown that electron-withdrawing groups can influence the transition state of Sₙ2 reactions. researchgate.net Density Functional Theory (DFT) calculations on similar systems have indicated that such substituents can lead to a "tighter" transition state, where the bond to the incoming nucleophile and the departing leaving group are shorter. researchgate.net

While an Sₙ1 mechanism is less likely for a primary benzyl bromide, the potential for resonance stabilization of a benzylic carbocation cannot be entirely dismissed, especially with a weak nucleophile in a polar protic solvent. stackexchange.com Computational models can calculate the energy of this hypothetical carbocation. The electron-withdrawing fluorine and bromine atoms would destabilize a positive charge on the benzylic carbon through an inductive effect, making the Sₙ1 pathway less favorable compared to unsubstituted benzyl bromide.

Theoretical investigations into the reaction of benzyl halides with various nucleophiles have been performed using methods like DFT (B3LYP) with appropriate basis sets (e.g., 6-31G(d)). researchgate.net These studies allow for the mapping of the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies for competing pathways. While specific studies on this compound are not widely published, the principles derived from computational work on other polyhalogenated benzyl halides are directly applicable.

A plausible reaction mechanism, computationally investigated for similar systems, involves the nucleophilic attack on the benzylic carbon, leading to the displacement of the bromide ion. The reaction kinetics and mechanism can be influenced by the solvent, a factor that can be modeled using computational methods like the Polarizable Continuum Model (PCM).

Table 1: Predicted Influence of Substituents on Reaction Pathways of this compound

| Substituent Effect | Impact on Sₙ1 Pathway | Impact on Sₙ2 Pathway | Predicted Dominant Pathway |

|---|---|---|---|

| Inductive Effect | Destabilizes the benzylic carbocation, increasing the activation energy. | Generally, has a smaller effect compared to the Sₙ1 pathway. | Sₙ2 |

| Resonance Effect | The phenyl ring stabilizes the carbocation. | The phenyl ring stabilizes the transition state. | Sₙ2 |

| Steric Hindrance | Not the primary determining factor. | Minimal for a primary benzyl bromide. | Sₙ2 |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The fluorobenzyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs and clinical candidates. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While SAR studies focusing specifically on this compound as a final product are not common, it serves as a valuable building block for introducing a substituted benzyl group into a larger molecule. The principles of SAR can be discussed in the context of how this specific fragment might influence the properties of a larger drug molecule.

In a hypothetical SAR study, the 3-bromo-2,4,5-trifluorobenzyl group would be introduced into a pharmacologically active core. The impact of this group would then be compared to other substituted benzyl groups. The key features of this particular substituent are its lipophilicity, steric bulk, and electronic nature.

Fluorine Atoms: The trifluoro substitution pattern significantly increases the lipophilicity of the benzyl ring, which can enhance membrane permeability and oral bioavailability. Fluorine can also participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. Furthermore, the C-F bond is very stable, which can block metabolic pathways and increase the drug's half-life. SAR studies on YC-1 derivatives, for instance, have shown that fluoro substitution on the benzyl ring can lead to better inhibitory activity. nih.gov

Bromine Atom: The bromine atom further increases lipophilicity and introduces a site for potential halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design. Its size and polarizability are distinct from fluorine, offering a different way to probe the steric and electronic requirements of a binding pocket.

A systematic SAR study would involve synthesizing analogs where the bromine is replaced by other halogens or hydrogen, and where the fluorine atoms are moved to other positions or removed entirely. The biological activity of these analogs would then be assessed to build a comprehensive SAR model. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are computational methods used to correlate the 3D properties of molecules with their biological activity. globalresearchonline.net

Table 2: Hypothetical SAR Modifications and Their Potential Impact

| Modification to 3-Bromo-2,4,5-trifluorobenzyl Moiety | Rationale for Modification | Potential Impact on Biological Activity |

|---|---|---|

| Replace Bromine with Chlorine | To probe the effect of halogen size and polarizability. | May alter binding affinity and selectivity. |

| Replace Bromine with Hydrogen | To assess the contribution of the bromo substituent. | Likely to decrease lipophilicity and remove halogen bonding potential. |

| Vary the position of Fluorine atoms | To explore different electronic and steric profiles. | Could significantly change receptor interactions and metabolic stability. |

Prediction of Electronic Effects and Reactivity through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for understanding the electronic structure of molecules like this compound and predicting its reactivity. Methods such as DFT are commonly used to calculate various molecular properties. globalresearchonline.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show regions of negative potential around the electronegative fluorine and bromine atoms, and a region of positive potential around the benzylic carbon, confirming its susceptibility to nucleophilic attack. Computational studies on similar halogenated benzenes have used MEP to identify reactive sites. globalresearchonline.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl bromide. The precise effect on the gap would depend on the relative stabilization of the two orbitals. Studies on halogenated aromatic compounds have shown that halogenation can reduce the HOMO-LUMO gap. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and delocalization within the molecule. For this compound, NBO analysis would quantify the charge distribution and reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene (B151609) ring. globalresearchonline.net This analysis helps to rationalize the observed reactivity and electronic effects.

Quantum chemical calculations on various benzene derivatives have shown that the energy required to remove a proton is influenced by the substituents. For instance, electron-withdrawing groups generally decrease the energy required for deprotonation. scispace.com While not a primary reaction pathway for benzyl bromide itself, this data is indicative of the powerful electronic influence of the substituents.

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic for this compound | Implication |

|---|---|---|

| HOMO-LUMO Gap | Expected to be smaller than that of benzyl bromide. | Higher kinetic reactivity. |

| Molecular Electrostatic Potential (MEP) | Positive potential on the benzylic carbon; negative potential around halogens. | Benzylic carbon is the primary site for nucleophilic attack. |

| Dipole Moment | Significant, due to the cumulative effect of the polar C-F and C-Br bonds. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial positive charge on the benzylic carbon; partial negative charges on the halogens. | Quantifies the polarity of the bonds and the electrophilicity of the reaction center. |

Q & A

Q. What are the recommended methods for synthesizing 3-bromo-2,4,5-trifluorobenzyl bromide, and how can reaction conditions be optimized?

Synthesis typically involves halogenation or alkylation of fluorinated benzyl precursors. For example:

- Stepwise bromination : Introduce bromine selectively at the benzylic position using reagents like PBr₃ or HBr in the presence of fluorinated aromatic substrates. Reaction temperature (0–25°C) and stoichiometry must be controlled to avoid over-bromination .

- Purification : Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using dichloromethane/hexane mixtures) is recommended. Purity validation via GC or HPLC is critical .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are essential for verifying substitution patterns. For example, benzylic protons appear as a singlet near δ 4.5–5.0 ppm, while fluorine signals depend on adjacent substituents .

- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with flame ionization detection to assess purity. Retention indices can be cross-referenced with NIST databases .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M⁺] at m/z 267.92 for C₇H₅Br₂F) .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Moisture-sensitive bromides may degrade to alcohols; use molecular sieves in storage containers .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehalogenation or aryl-aryl coupling) be minimized during synthetic applications?

- Catalytic control : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands to suppress undesired coupling. For Suzuki-Miyaura couplings, optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to favor cross-coupling over homo-coupling .

- Temperature modulation : Lower reaction temperatures (e.g., –10°C) reduce radical-mediated decomposition pathways .

Q. How do electronic effects from fluorine substituents influence reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of fluorine atoms at positions 2, 4, and 5 increases the electrophilicity of the benzylic carbon, accelerating SN₂ reactions. However, steric hindrance from adjacent substituents may reduce accessibility. Computational studies (DFT) are recommended to model transition states and predict regioselectivity .

Q. What analytical strategies resolve discrepancies in bromide quantification during environmental or biological studies?

- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., borate-phosphate at pH 9.2) to separate bromide from chloride. High chloride matrices require stacking techniques to enhance sensitivity .

- Ion Chromatography (IC) : Use suppressed conductivity detection with AS-22 columns for sub-ppm detection limits. Cross-validate with ion-selective electrodes .

Q. How can stability issues in aqueous solutions be addressed for biological assays?

- Co-solvent systems : Use DMSO or ethanol (10–20% v/v) to improve solubility and reduce hydrolysis. Pre-formulate stock solutions and confirm stability via LC-MS over 24 hours .

- Protective additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) to mitigate oxidative degradation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.